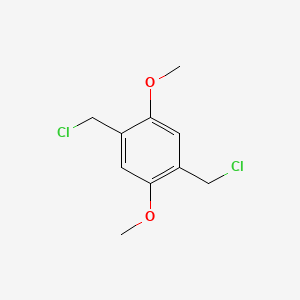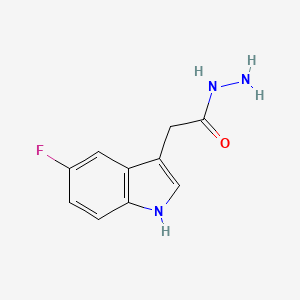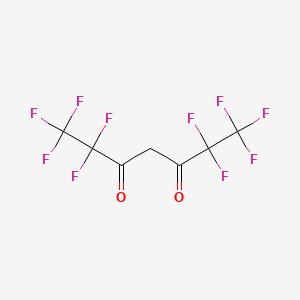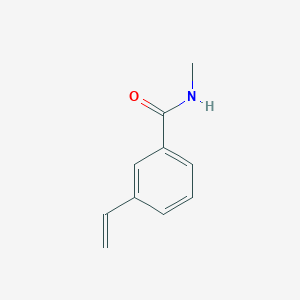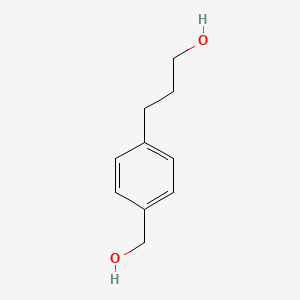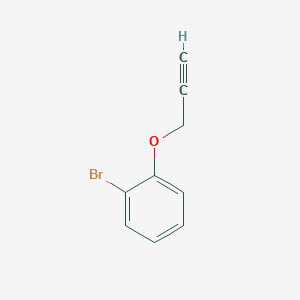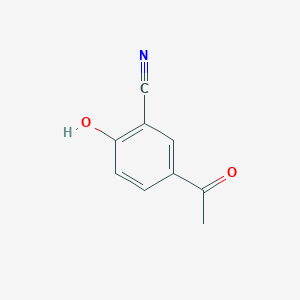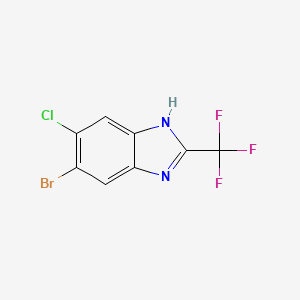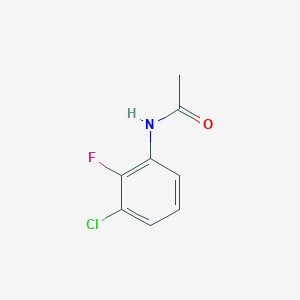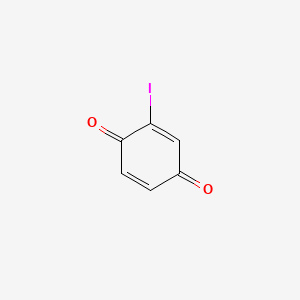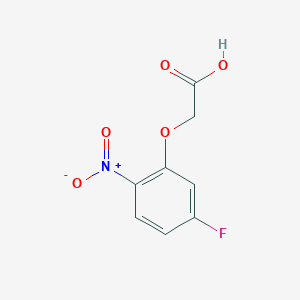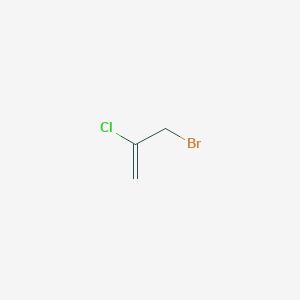
3-Bromo-2-chloroprop-1-ene
Vue d'ensemble
Description
3-Bromo-2-chloroprop-1-ene is a halogenated alkene that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound has been used as a substrate or intermediate in the synthesis of complex molecules and has been analyzed for its molecular structure, conformation, and reactivity under different conditions .
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, has been achieved using propargylic carboxylates containing halogenated alkynes as substrates in a gold-catalyzed reaction. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration . Additionally, 1-bromo-2-chlorocyclopropene, a related compound, can be synthesized from 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane using tetra-n-butylammonium fluoride, which then can be further transformed into complex structures like 1H-Cyclopropa[b]phenanthrene .
Molecular Structure Analysis
The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction. The molecule exists as a mixture of two conformers with the halogen atoms in anti or gauche positions. The anti conformer is more stable, and the geometry of the molecule has been described with specific bond lengths and angles at different temperatures . Similar studies have been conducted on 1-bromo-3-chloropropane, revealing a mixture of conformers and providing insights into the relative conformational energies .
Chemical Reactions Analysis
The thermal decomposition of 1-bromo-3-chloropropane has been investigated theoretically, showing that the reaction predominantly proceeds through the elimination of HBr. Quantum-chemical calculations have been used to derive molecular properties and transition states, as well as to calculate rate constants for the decomposition reaction . Photodissociation studies at specific wavelengths have also been conducted on 1-bromo-3-chloropropane, revealing details about the dynamics of molecules with multichromophores and the dissociation processes of C-Br bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-chloroprop-1-ene and related compounds have been explored in various studies. For instance, the bromination of 1,1,1-trichloropropene has been examined under different conditions, yielding products that depend on the reaction medium and conditions . The antimicrobial properties of a series of chloro-, bromo-, and thiocyanato-substituted propanes have been evaluated, identifying some compounds with significant effectiveness . Additionally, the preparation and properties of bromo- and chloro-substituted phosphorus compounds have been studied, including their reactivity and hydrolysis to form acids and anhydrides .
Applications De Recherche Scientifique
Organolithium Reagent Synthesis
3-Chloro-1-lithiopropene can be generated from 1-bromo-3-chloropropene using t-BuLi. This reagent, although unstable, can react with alkylboronic esters to produce rearrangement products, which upon oxidation yield 3-alkylprop-1-en-3-ols. This synthesis is applicable for a wide range of alkyl groups, demonstrating the versatility of organoborane chemistry (Smith, Elliott, & Jones, 2013).
Carbonyl Propargylation and Allenylation
3-Bromoprop-1-yne, a derivative of 3-Bromo-2-chloroprop-1-ene, can be used in carbonyl propargylation with tin(II) chloride and tetrabutylammonium bromide in water. This process produces 1-substituted but-3-yn-1-ols, while its chloro analog causes carbonyl allenylation, leading to the formation of 1-substituted buta-2,3-dien-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
Alkylation of Aromatic Hydrocarbons
2-Bromo-2-phenyl-gem-dichlorocyclopropane can be used for the alkylation of aromatic hydrocarbons. This process yields 2-aryl-3-phenyl-1,1-dichloroprop-1-enes, with the product yield dependent on the substituents in the aromatic ring. The reaction efficiency is enhanced under microwave irradiation compared to thermal heating (Kurbankulieva, Kazakova, Spirikhin, & Zlotskii, 2013).
Organometalloidal Complexes
3-Chloroprop-1-ene reacts with various metal complexes to form σ- and π-silylallyl complexes of metals like Mn, Fe, Co, Ni, Mo, Pd, and W. This involves salt elimination and oxidative addition reactions, offering insights into the preparation of silylallyl substituted compounds (Pannell, Lappert, & Stanley, 1976).
Photodissociation Studies
The photodissociation of 1-bromo-3-chloropropane reveals insights into molecular dynamics. The study of bromine fragments produced via C-Br bond dissociation provides details on the dynamics of molecules with multiple chromophores (Wei, Wang, Zheng, Zhao, & Zhang, 2008).
Quantum-Chemical Kinetic Study
The thermal decomposition of 1-bromo-3-chloropropane has been investigated through quantum-chemical calculations. Understanding the molecular properties and reaction rates provides essential data for chemical reaction modeling (Bracco, Tucceri, Badenes, & Cobos, 2022).
Propriétés
IUPAC Name |
3-bromo-2-chloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPXMSOHAQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284192 | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloroprop-1-ene | |
CAS RN |
4860-96-2 | |
| Record name | NSC36182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



